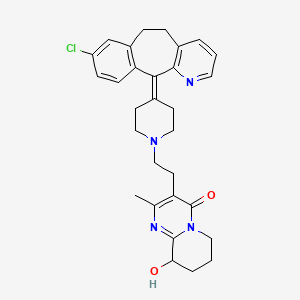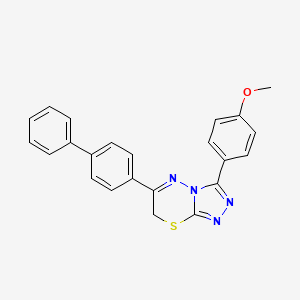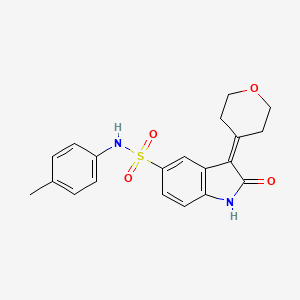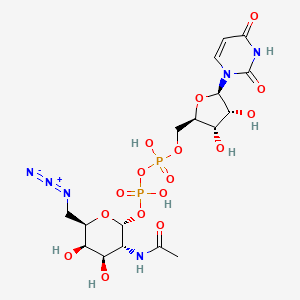
6-Azido-N-acetylgalactosamine-UDP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-N-acetylgalactosamine-UDP is a nucleotide sugar composed of uridine diphosphate (UDP) and 6-azido-N-acetylgalactosamine. This compound is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates. It is an important building block for the production of glycoproteins and glycolipids in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-N-acetylgalactosamine-UDP can be achieved through enzymatic nucleotide sugar synthesis. This process involves an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. The repetitive-batch-mode technology is used to synthesize up to 2.1 grams of the compound, achieving yields up to 97% in five consecutive batch cycles using a single enzyme batch .
Industrial Production Methods
The industrial production of this compound involves optimizing process parameters of the enzyme cascade. The synthesis process demonstrates total turnover numbers (TTNs) between 4.4–4.8 grams of product per gram of enzyme and space-time yields (STYs) ranging from 1.7–2.4 grams per liter per hour. The overall recovery after purification is 81% .
Chemical Reactions Analysis
Types of Reactions
6-Azido-N-acetylgalactosamine-UDP undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Glycosylation Reactions: It acts as an active sugar donor in the beta-1,3-N-acetylhexaminyltransferase-catalyzed glycosylation of lactose.
Common Reagents and Conditions
Common reagents used in these reactions include alkyne-activated compounds for click chemistry and glycosyltransferases for glycosylation reactions. The conditions typically involve simple buffer systems and may require accessory reagents such as copper or reducing agents .
Major Products Formed
The major products formed from these reactions include glycosylated proteins and glycolipids, which are essential components in various biological processes .
Scientific Research Applications
6-Azido-N-acetylgalactosamine-UDP has numerous scientific research applications, including:
Mechanism of Action
6-Azido-N-acetylgalactosamine-UDP exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to target molecules. This process is crucial for the synthesis of glycoproteins and glycolipids, which play important roles in cell signaling, immune defense, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): A nucleotide sugar used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates.
UDP-6-azido-GlcNAc: Another azido sugar used in glycosylation reactions.
Uniqueness
6-Azido-N-acetylgalactosamine-UDP is unique due to its azido group, which allows it to participate in click chemistry reactions. This feature makes it highly valuable for bio-orthogonal labeling and other applications that require specific and efficient chemical modifications .
Properties
Molecular Formula |
C17H26N6O16P2 |
|---|---|
Molecular Weight |
632.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-3-acetamido-6-(azidomethyl)-4,5-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H26N6O16P2/c1-6(24)20-10-13(28)11(26)7(4-19-22-18)37-16(10)38-41(33,34)39-40(31,32)35-5-8-12(27)14(29)15(36-8)23-3-2-9(25)21-17(23)30/h2-3,7-8,10-16,26-29H,4-5H2,1H3,(H,20,24)(H,31,32)(H,33,34)(H,21,25,30)/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
SVLKKCJMKWWPQY-NESSUJCYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CN=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



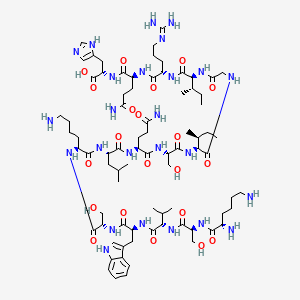
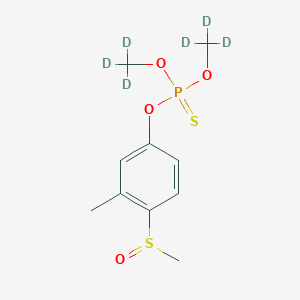
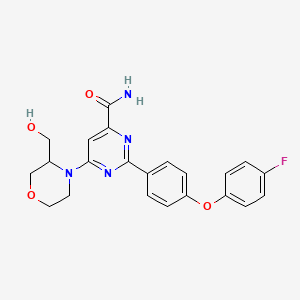
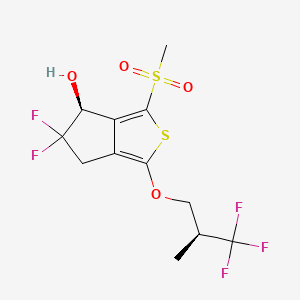

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
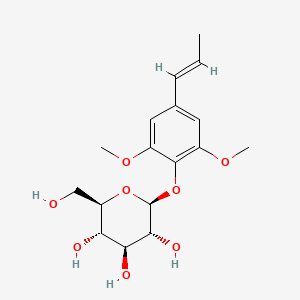
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
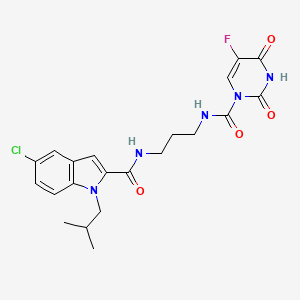
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
